1,2-Dithiolane-4,4-dimethanol
Overview
Description
1,2-Dithiolane-4,4-dimethanol is a chemical compound with the molecular formula C5H10O2S2. It is characterized by a five-membered ring containing two sulfur atoms and two hydroxymethyl groups attached to the same carbon atom.
Mechanism of Action
Target of Action
1,2-Dithiolane-4,4-dimethanol is a chemical compound that has been suggested to target therapeutic medicine for lung cancer . .
Mode of Action
It is suggested that the compound’s inhibitory activity towards trxr1 is strongly associated with the presence of an accessible and activated double bond . This interaction could potentially lead to changes in the target, affecting its function.
Biochemical Pathways
Given its potential interaction with trxr1, it might influence the pathways where trxr1 plays a crucial role .
Result of Action
Given its potential inhibitory activity towards trxr1, it might induce changes at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that 1,2-dithiolane derivatives have been studied for their interactions with Thioredoxin Reductase (TrxR), an essential enzyme that plays a crucial role in maintaining cellular redox homeostasis . The 1,2-dithiolane moiety has been investigated for its selectivity towards TrxR
Molecular Mechanism
It is known that 1,2-dithiolane derivatives can exhibit inhibitory effects against TrxR
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dithiolane-4,4-dimethanol can be synthesized through various methods. One common approach involves the reaction of 1,2-dithiolane with formaldehyde under acidic conditions. The reaction proceeds through the formation of a cyclic intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2-Dithiolane-4,4-dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the reaction conditions.
Reduction: Reduction reactions can convert the disulfide bonds back to thiols.
Substitution: The hydroxymethyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the hydroxymethyl groups under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1,2-Dithiolane-3-thiol: Similar structure but with a thiol group instead of hydroxymethyl groups.
1,2-Dithiolane-4-carboxylic acid: Contains a carboxylic acid group instead of hydroxymethyl groups.
1,2-Dithiolane-4,4-diyldimethanol: Another name for the same compound.
Uniqueness
1,2-Dithiolane-4,4-dimethanol is unique due to its dual hydroxymethyl groups, which provide additional sites for chemical modification and interaction. This makes it a versatile building block for the synthesis of complex molecules and materials .
Properties
IUPAC Name |
[4-(hydroxymethyl)dithiolan-4-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S2/c6-1-5(2-7)3-8-9-4-5/h6-7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHRODWKNCVVJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSS1)(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149919 | |
Record name | 1,2-Dithiolane-4,4-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-96-6 | |
Record name | 1,2-Dithiolane-4,4-dimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dithiolane-4,4-dimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC72270 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dithiolane-4,4-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DITHIOLANE-4,4-DIMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR72E7D887 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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